

Glycine Benzyl Ester Tosylate Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Gly-OBzl.TosOH*

Cat. No.: *B056564*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Glycine Benzyl Ester Tosylate Salt, a crucial intermediate in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in peptide synthesis and the manufacture of the antidiarrheal drug Racecadotril.

Core Properties and Specifications

Glycine Benzyl Ester Tosylate Salt is a stable, crystalline solid that serves as a protected form of the amino acid glycine.^[1] The benzyl ester protects the carboxylic acid functionality, while the tosylate salt protects the amino group, preventing unwanted side reactions during chemical synthesis.^[1]

Chemical and Physical Data

A summary of the key quantitative data for Glycine Benzyl Ester Tosylate Salt is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
Chemical Name	Glycine benzyl ester p-toluenesulfonate salt	[1]
Synonyms	H-Gly-OBzI·TosOH, Benzyl glycinate tosylate	[1]
CAS Number	1738-76-7	[1]
Molecular Formula	C ₁₆ H ₁₉ NO ₅ S	[1]
Molecular Weight	337.39 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	132-134 °C	[1]
Solubility	Soluble in methanol	[1]
Storage Conditions	2-8 °C, protect from moisture	[1]

Spectroscopic Data

The structural integrity of Glycine Benzyl Ester Tosylate Salt can be confirmed through various spectroscopic techniques. The following tables summarize the expected spectral data.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.70	d	2H	Aromatic CH (tosyl)
~7.35	m	5H	Aromatic CH (benzyl)
~7.20	d	2H	Aromatic CH (tosyl)
~5.20	s	2H	-CH ₂ - (benzyl)
~3.90	s	2H	-CH ₂ - (glycine)
~2.35	s	3H	-CH ₃ (tosyl)

Table 3: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~168.0	C=O (ester)
~145.0	Quaternary C (tosyl)
~140.0	Quaternary C (tosyl)
~135.0	Quaternary C (benzyl)
~129.0	Aromatic CH (tosyl)
~128.5	Aromatic CH (benzyl)
~128.0	Aromatic CH (benzyl)
~125.5	Aromatic CH (tosyl)
~67.0	-CH ₂ - (benzyl)
~41.0	-CH ₂ - (glycine)
~21.0	-CH ₃ (tosyl)

Table 4: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3030	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1740	C=O stretch (ester)
~1600, ~1495	Aromatic C=C stretch
~1220, ~1160	S=O stretch (sulfonate)
~1030, ~1010	S-O stretch (sulfonate)
~815	p-substituted benzene C-H bend

Table 5: Mass Spectrometry Data

m/z	Fragmentation Pattern
166.08	[M-TsOH] ⁺ (Glycine benzyl ester)
91.05	[C ₇ H ₇] ⁺ (Tropylium ion)
75.04	[C ₂ H ₅ NO ₂] ⁺ (Glycine)

Experimental Protocols

Synthesis of Glycine Benzyl Ester Tosylate Salt (Fischer-Speier Esterification)

This protocol describes a common method for the synthesis of Glycine Benzyl Ester Tosylate Salt.

Materials:

- Glycine
- p-Toluenesulfonic acid monohydrate
- Benzyl alcohol

- Toluene
- Dean-Stark apparatus
- Reaction flask and condenser
- Magnetic stirrer and heating mantle

Procedure:

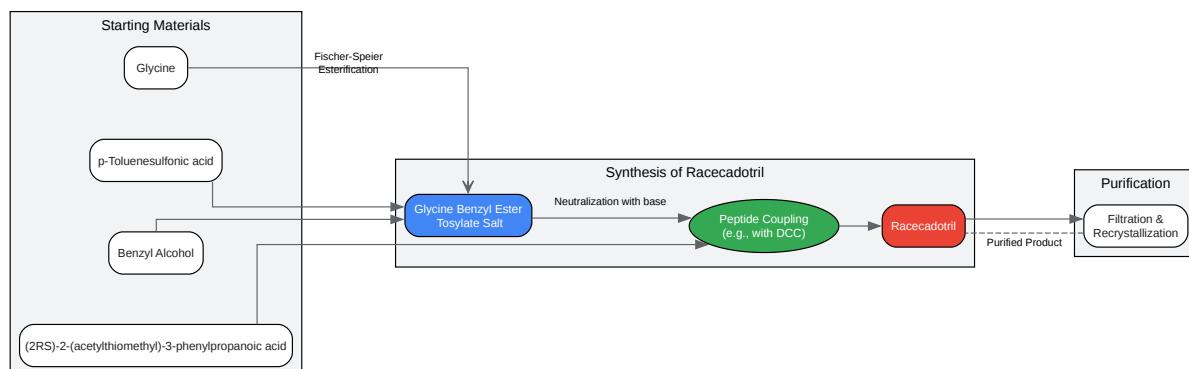
- To a reaction flask equipped with a Dean-Stark apparatus, add glycine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene.
- Heat the mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until no more water is collected, indicating the completion of the esterification.
- Cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. If not, the volume of toluene can be reduced under vacuum to induce crystallization.
- Collect the solid product by filtration and wash with a cold, non-polar solvent such as diethyl ether or hexane to remove any unreacted benzyl alcohol.
- Dry the product under vacuum to obtain pure Glycine Benzyl Ester Tosylate Salt.

Use in Peptide Synthesis: Synthesis of Racecadotril

Glycine Benzyl Ester Tosylate Salt is a key intermediate in the synthesis of the antidiarrheal drug Racecadotril.^{[2][3][4]} The following is a representative protocol for the coupling step.

Materials:

- (2RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid
- Glycine Benzyl Ester Tosylate Salt


- A coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide)
- A tertiary amine base (e.g., triethylamine)
- Anhydrous dichloromethane (DCM) as a solvent

Procedure:

- Dissolve (2RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid in anhydrous DCM in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- In a separate flask, suspend Glycine Benzyl Ester Tosylate Salt in anhydrous DCM and cool to 0°C.
- Add triethylamine dropwise to the suspension of Glycine Benzyl Ester Tosylate Salt to neutralize the tosylate salt and form the free amine in situ.
- Add the solution of (2RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid to the flask containing the free amine of glycine benzyl ester.
- Add the coupling agent (e.g., DCC) to the reaction mixture at 0°C.
- Allow the reaction to stir at 0°C for one hour and then warm to room temperature, continuing to stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
- The filtrate is then washed successively with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Racecadotril.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Workflow and Logical Relationships

As Glycine Benzyl Ester Tosylate Salt is a synthetic intermediate, its primary role is within a larger synthetic workflow rather than a biological signaling pathway. The following diagram illustrates the synthesis of Racecadotril, highlighting the key role of Glycine Benzyl Ester Tosylate Salt.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Racecadotril from starting materials, highlighting the formation and use of Glycine Benzyl Ester Tosylate Salt.

Applications in Research and Development

Glycine Benzyl Ester Tosylate Salt is a valuable building block in several areas of chemical and pharmaceutical research:

- Peptide Synthesis: As demonstrated, it is a key component in the solution-phase synthesis of peptides, providing a protected glycine residue for incorporation into peptide chains.[5]
- Pharmaceutical Intermediate: Its most prominent role is as a crucial intermediate in the industrial synthesis of Racecadotril.[2][3][4]
- Drug Discovery: The use of protected amino acids like Glycine Benzyl Ester Tosylate Salt is fundamental in medicinal chemistry for the synthesis of novel drug candidates and peptidomimetics.
- Organic Synthesis: It serves as a versatile starting material for the introduction of a glycine benzyl ester moiety into more complex organic molecules.

Safety and Handling

Standard laboratory safety precautions should be observed when handling Glycine Benzyl Ester Tosylate Salt. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Glycine Benzyl Ester Tosylate Salt is a commercially important and synthetically versatile compound. Its utility as a protected form of glycine makes it an indispensable tool for researchers and professionals in peptide synthesis and pharmaceutical manufacturing. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its effective and safe application in the laboratory and in industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102317256B - Process for preparing racecadotril - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Glycine Benzyl Ester Tosylate Salt: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056564#basic-understanding-of-glycine-benzyl-ester-tosylate-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com